![molecular formula C13H16O9 B15135679 4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B15135679.png)
4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid is a complex organic compound that belongs to the class of glycosides. It is characterized by the presence of a benzoic acid moiety linked to a sugar molecule through an ether bond. This compound is known for its potential biological activities and is often studied for its antioxidant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid typically involves the glycosylation of a hydroxybenzoic acid derivative with a protected sugar moiety. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of the glycosidic bond. Common protecting groups for the sugar moiety include acetyl or benzyl groups, which are later removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve enzymatic glycosylation processes, where specific glycosyltransferases are used to catalyze the transfer of the sugar moiety to the hydroxybenzoic acid. This method is advantageous due to its specificity and mild reaction conditions, which help in preserving the integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoquinones or aldehydes.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of ether or amine derivatives.
Aplicaciones Científicas De Investigación
4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid has several scientific research applications:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative damage.
Industry: Utilized in the synthesis of natural product derivatives and as an additive in cosmetic formulations for its antioxidant properties.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It interacts with molecular targets such as enzymes involved in oxidative stress pathways, including superoxide dismutase and catalase, enhancing their activity and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one
- (2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol
Uniqueness
4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its strong antioxidant properties. Compared to similar compounds, it has a distinct structure that allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H16O9 |
|---|---|
Peso molecular |
316.26 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C13H16O9/c14-4-8-9(16)10(17)11(18)13(22-8)21-7-3-5(12(19)20)1-2-6(7)15/h1-3,8-11,13-18H,4H2,(H,19,20)/t8-,9-,10+,11-,13-/m1/s1 |
Clave InChI |
ZABGRNGGJZBHDJ-BZNQNGANSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


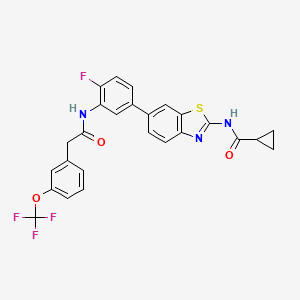
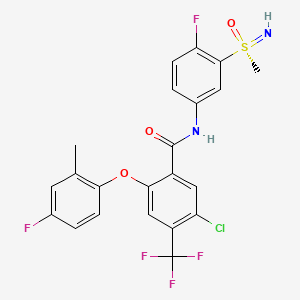
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)
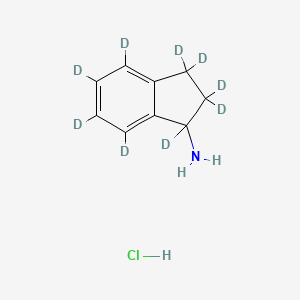



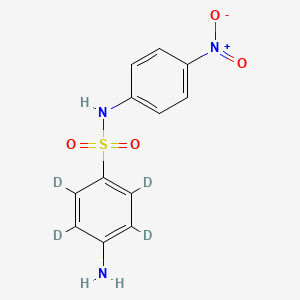
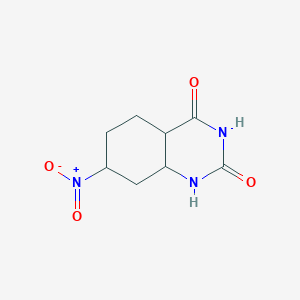
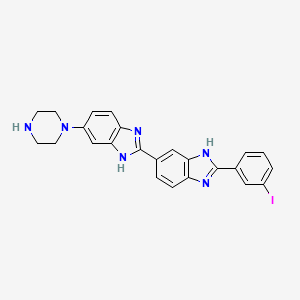
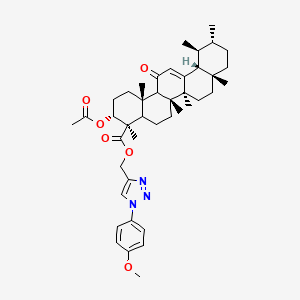
![3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane](/img/structure/B15135684.png)
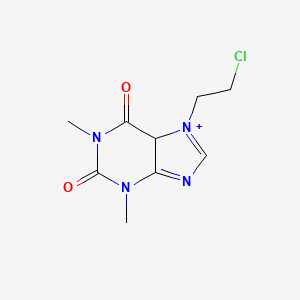
![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)
